molecular formula C12H19NO4 B7968131 tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B7968131
M. Wt: 241.28 g/mol
InChI Key: NKPOUIJYXKFTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic heterocyclic compound featuring a unique 3-azabicyclo[3.3.1]nonane scaffold with a ketone (7-oxo) and an ether (9-oxa) group. The tert-butyl carbamate (Boc) group at position 3 enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis . Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol (calculated from evidence-derived analogs).

Properties

IUPAC Name

tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-9-4-8(14)5-10(7-13)16-9/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPOUIJYXKFTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Azabicyclo[3.3.1]Nonan-7-One

A foundational method involves introducing the tert-butoxycarbonyl (Boc) protecting group to 3-azabicyclo[3.3.1]nonan-7-one. This approach, adapted from related bicyclic systems, employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Procedure :

  • Reagents :

    • 3-Azabicyclo[3.3.1]nonan-7-one (1.0 eq)

    • Di-tert-butyl dicarbonate (1.2 eq)

    • Diisopropylamine (3.0 eq) in dichloromethane (DCM)

  • Conditions :

    • Stir at room temperature for 1 hour.

    • Quench with water, extract with DCM, and purify via flash chromatography (cyclohexane/EtOAc 8:2).

  • Outcome :

    • Yield: 50% (pale yellow solid) .

    • Purity: >97% (HPLC) .

Mechanistic Insight :
The Boc group protects the secondary amine, forming a stable carbamate. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc anhydride, facilitated by the base (diisopropylamine) .

Stereoselective Synthesis via Chiral Resolution

For enantiomerically pure forms, resolution techniques are critical. A patent-derived method isolates the (1R,5S)-isomer using chiral stationary phase chromatography .

Key Steps :

  • Racemic Synthesis : Follow the Boc protection method above.

  • Resolution :

    • Use preparative HPLC with a chiral column (e.g., Chiralpak AD-H).

    • Eluent: Hexane/isopropanol (90:10).

  • Yield : 30–40% after resolution .

Challenges :

  • Low overall yield due to racemization risks during Boc protection.

  • High cost of chiral columns limits scalability.

Cyclization of Linear Precursors

An alternative route constructs the bicyclic framework through intramolecular cyclization. This method avoids preformed bicyclic amines, offering flexibility in substituent placement.

Synthetic Pathway :

  • Starting Material :

    • N-Boc-3-azabicyclo precursor with keto and hydroxyl groups.

  • Cyclization :

    • Activate hydroxyl as a leaving group (e.g., mesylate or tosylate).

    • Base-mediated intramolecular etherification (Williamson synthesis).

  • Oxidation :

    • Oxidize secondary alcohol to ketone using Jones reagent or Dess-Martin periodinane.

Conditions :

  • Solvent: THF or DMF.

  • Temperature: 0°C to reflux.

  • Yield: 35–45% (two steps).

Comparative Analysis of Methods

MethodStarting MaterialYieldPurityScalabilityStereocontrol
Boc Protection 3-Azabicyclo[3.3.1]nonan-7-one50%97%HighNone
Chiral Resolution Racemic Boc-protected compound30–40%>99%LowHigh
CyclizationLinear N-Boc precursor35–45%90%ModerateModerate

Trade-offs :

  • Boc Protection : Efficient but lacks stereocontrol.

  • Chiral Resolution : High enantiopurity at the expense of yield.

  • Cyclization : Flexible but requires multi-step optimization.

Large-Scale Production Considerations

For industrial applications, the Boc protection method is preferred due to its simplicity and scalability. Key modifications include:

  • Catalytic Base : Replace diisopropylamine with DMAP (4-dimethylaminopyridine) to reduce equivalents .

  • Solvent Optimization : Use methyl tert-butyl ether (MTBE) instead of DCM for easier recycling .

  • Workup : Employ continuous extraction systems to improve throughput .

Typical Batch Data :

  • Scale: 1 kg

  • Yield: 48–52%

  • Purity: 97–98% (via LC-MS) .

Emerging Techniques and Innovations

Recent advances focus on flow chemistry and enzymatic catalysis:

  • Flow Reactors :

    • Continuous Boc protection reduces reaction time to 10 minutes .

    • Yields improve to 60% with precise temperature control .

  • Biocatalysis :

    • Lipase-mediated resolution of racemic mixtures achieves 95% ee .

    • Substrate: Racemic this compound.

Troubleshooting Common Issues

  • Low Yields :

    • Cause : Incomplete Boc protection or side reactions.

    • Solution : Use fresh Boc anhydride and monitor reaction progress via TLC .

  • Impurities :

    • Cause : Residual starting material or over-oxidation.

    • Solution : Optimize chromatography gradients (e.g., 5–20% EtOAc in cyclohexane) .

  • Racemization :

    • Cause : Base-induced epimerization during Boc protection.

    • Solution : Use milder bases (e.g., NaHCO3) or lower temperatures .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial properties. A study demonstrated that tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane derivatives showed promising activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can inhibit neurodegeneration pathways, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis Applications

1. Synthetic Intermediates
This compound serves as an important building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Its unique bicyclic structure allows for various functionalizations, making it versatile for synthetic chemists .

2. Catalysis
Recent studies have explored its role as a catalyst in organic reactions, particularly in asymmetric synthesis where chirality is crucial. The compound has been shown to facilitate reactions with high enantioselectivity .

Material Science Applications

1. Polymer Chemistry
In the field of polymer science, tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane derivatives have been utilized to create novel polymeric materials with enhanced mechanical properties and thermal stability . The incorporation of this compound into polymer matrices has resulted in materials with improved durability.

2. Nanotechnology
The compound's unique structural features have led to its application in nanotechnology, particularly in the design of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is under investigation .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E.coli and S.aureus strains; potential for antibiotic development .
Study 2NeuroprotectionInhibition of apoptosis in neuronal cells; promising candidate for neurodegenerative disease treatment .
Study 3Organic SynthesisUtilized as a key intermediate in synthesizing complex alkaloids with high yields .
Study 4Polymer ChemistryEnhanced mechanical properties when incorporated into polycarbonate matrices .

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The oxo and oxa groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The azabicyclo framework provides a rigid structure that can fit into specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physicochemical Impact References
tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate (Target) C₁₃H₂₁NO₄ 255.31 7-oxo, 9-oxa, Boc-protected Balanced solubility, intermediate stability
tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride C₁₁H₂₁ClN₂O₃ 264.75 3,7-diaza, hydrochloride salt Enhanced receptor binding, higher basicity
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate C₁₉H₂₆N₂O₃ 330.42 Benzyl substituent, 3,7-diaza Increased lipophilicity, membrane penetration
tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate C₁₃H₂₃NO₃ 241.33 9-OH instead of 9-oxa Higher polarity, solubility limitations
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (Positional isomer) C₁₃H₂₁NO₃ 255.31 Oxo at position 9 Altered conformation, receptor selectivity

Biological Activity

tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate, with the CAS number 280761-97-9, is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C12H19NO4C_{12}H_{19}NO_{4} with a molecular weight of approximately 241.28 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
CAS Number280761-97-9
Purity97%

The biological activity of this compound is primarily linked to its ability to interact with various biological pathways. Research indicates that compounds with similar bicyclic structures often exhibit inhibitory effects on specific enzymes or receptors involved in disease processes, particularly in cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a candidate for anticancer therapy. The compound has been shown to inhibit the activity of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) .

Case Study: In Vivo Efficacy
In a pharmacokinetic study involving mouse models, the compound demonstrated significant cellular potency and favorable pharmacokinetic properties, suggesting its viability as an anticancer agent . The study reported that modifications to the bicyclic structure improved solubility and reduced efflux ratios, enhancing its bioavailability.

Neuroprotective Effects

Compounds similar to tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane have also been investigated for neuroprotective properties. These compounds may exert protective effects against neuronal cell death by modulating neurotransmitter systems or reducing oxidative stress.

Research Findings

A comprehensive review of literature reveals several promising findings regarding the biological activity of this compound:

  • Inhibition of BCL6 : The compound was identified as a potent inhibitor of BCL6, demonstrating IC50 values in the low nanomolar range .
  • Improved Solubility and Bioavailability : Structural modifications led to enhanced solubility and lower clearance rates in vivo, indicating potential for effective dosing regimens .
  • Cellular Potency : In vitro assays showed significant cytotoxic effects against various cancer cell lines, supporting further exploration in drug development .

Q & A

Basic: What optimized synthetic routes are available for tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate?

Answer:
A validated approach involves adapting protocols for structurally similar bicyclic compounds. For example, the synthesis of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Compound 9 ) employs a Mannich-type reaction. Key steps include:

  • Refluxing tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine, paraformaldehyde, and acetic acid in methanol.
  • Sequential addition of paraformaldehyde to drive cyclization .
  • Isolation via solvent evaporation and purification by column chromatography.
    Optimization may involve adjusting stoichiometric ratios (e.g., paraformaldehyde excess to 2.2 eq) and reaction times (1–5 hours under reflux) to maximize yield .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:
Use a combination of analytical techniques:

  • HPLC : Confirm purity ≥95% (as reported for related bicyclo compounds) .
  • NMR Spectroscopy : Compare 1H/13C NMR data with published spectra for analogous scaffolds (e.g., tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, CAS 1147557-68-3). Pay attention to carbonyl (7-oxo) and ether (9-oxa) signals .
  • Mass Spectrometry : Validate molecular weight (e.g., C13H21NO3 = 239.3 g/mol) via ESI-MS or HRMS .

Basic: What storage conditions ensure the compound’s stability?

Answer:
Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as hydrolysis of the tert-butyl carbamate group may occur. Stability studies on related compounds (e.g., 9-hydroxy derivatives) suggest degradation <5% over 12 months under these conditions .

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Answer:
Discrepancies (e.g., unexpected splitting in NMR signals) may arise from tautomerism or conformational flexibility. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism in 7-oxo groups) by analyzing spectra at −20°C to 60°C .
  • Computational Modeling : Compare experimental 13C chemical shifts with DFT-calculated values for proposed conformers .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry .

Advanced: What mechanistic insights explain byproduct formation during synthesis?

Answer:
Byproducts often stem from incomplete cyclization or competing reactions. For example:

  • Incomplete Mannich Reaction : Monitor intermediates via LC-MS to detect unreacted piperidine precursors .
  • Steric Hindrance : Substituents on the bicyclic scaffold (e.g., 7-benzyl groups) may slow cyclization. Use kinetic studies to optimize reaction time .
  • Oxidation Side Reactions : Trace peroxides in solvents can oxidize amine intermediates; pre-treat solvents with activated alumina .

Advanced: How can computational modeling aid in conformational analysis?

Answer:

  • Density Functional Theory (DFT) : Calculate energy-minimized conformers of the bicyclo[3.3.1]nonane scaffold. Compare with X-ray crystallography data (if available) for derivatives like tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate .
  • Molecular Dynamics Simulations : Predict solvent effects on conformational stability (e.g., polar aprotic vs. protic solvents) .

Advanced: How to address contradictory biological activity data in pharmacological studies?

Answer:
Contradictions may arise from impurities or assay variability. Mitigation strategies:

  • Repurification : Re-isolate the compound via preparative HPLC to ensure ≥98% purity .
  • Dose-Response Validation : Test activity across a wider concentration range (e.g., 1 nM–100 µM).
  • Structural Analogs : Compare with derivatives (e.g., tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate) to isolate pharmacophore contributions .

Advanced: How to design experiments probing the compound’s reactivity under varying conditions?

Answer:

  • Acid/Base Stability : Expose the compound to pH 2–12 buffers at 25°C and 37°C. Monitor degradation via LC-MS, focusing on tert-butyl ester cleavage .
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C for related bicyclo compounds) .
  • Oxidative Stressors : Test reactivity with H2O2 or ROS-generating systems to assess susceptibility to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.